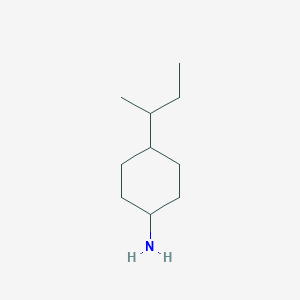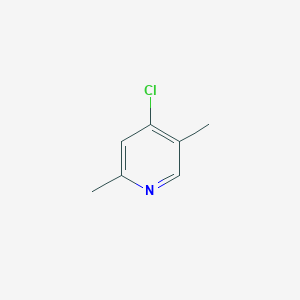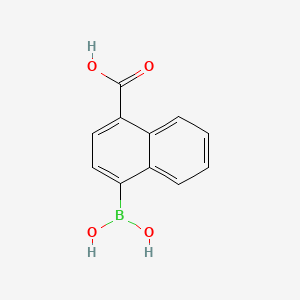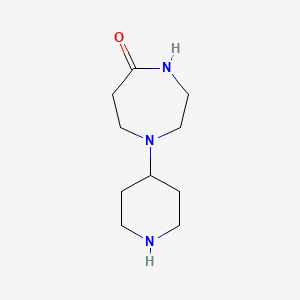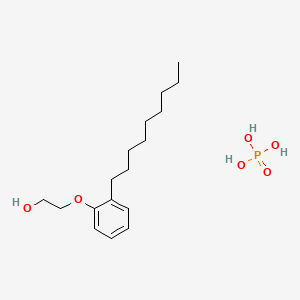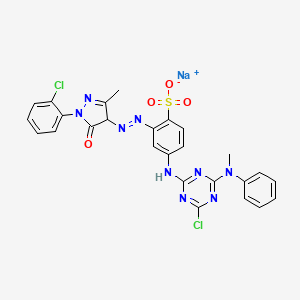
Acid yellow 127
Overview
Description
Acid Yellow 127, also known as Acid Yellow 7, is a synthetic dye belonging to the class of acid dyes. It is primarily used for staining proteins in blood, making it a valuable tool in forensic science for enhancing blood fingerprints on non-porous surfaces. The dye exhibits a bright yellow fluorescence when illuminated with blue light, making it highly effective for visualizing blood traces .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Yellow 127 is synthesized through a series of chemical reactions involving the condensation of aromatic amines with ketones. The typical preparation involves dissolving 1 gram of Acid Yellow dye in 700 milliliters of distilled water, 250 milliliters of ethanol, and 50 milliliters of acetic acid. The mixture is stirred until a complete solution is formed .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the dye’s effectiveness for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Acid Yellow 127 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, altering its chemical structure and properties.
Reduction: Reduction reactions can modify the dye’s chromophore, affecting its color and fluorescence.
Substitution: The aromatic rings in this compound can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substituting Agents: Halogens, nitro compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction can yield amines .
Scientific Research Applications
Acid Yellow 127 has a wide range of scientific research applications, including:
Forensic Science: Used for enhancing blood fingerprints on non-porous surfaces, aiding in crime scene investigations.
Biology: Employed in staining proteins and other biological molecules for visualization under fluorescence microscopy.
Medicine: Utilized in diagnostic procedures to detect and analyze blood traces.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism of action of Acid Yellow 127 involves its interaction with proteins and other biological molecules. The dye binds to the amino groups in proteins, forming stable complexes that exhibit bright yellow fluorescence under blue light. This fluorescence is due to the dye’s ability to absorb light at specific wavelengths and emit light at a longer wavelength .
Comparison with Similar Compounds
Martius Yellow (Acid Yellow 24): Another acid dye with similar staining properties but different absorption characteristics.
Acid Red 1: An anionic acid dye used for similar applications but with a different color profile.
Acid Blue 45: Another anionic dye used in textile and forensic applications.
Uniqueness: Acid Yellow 127 is unique due to its bright yellow fluorescence and high affinity for proteins, making it particularly effective for forensic applications. Its ability to produce clear and distinct blood fingerprints on non-porous surfaces sets it apart from other dyes .
Properties
IUPAC Name |
sodium;4-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2N9O4S.Na/c1-15-22(23(38)37(35-15)20-11-7-6-10-18(20)27)34-33-19-14-16(12-13-21(19)42(39,40)41)29-25-30-24(28)31-26(32-25)36(2)17-8-4-3-5-9-17;/h3-14,22H,1-2H3,(H,39,40,41)(H,29,30,31,32);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLDRIFIKRWNLP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)N(C)C4=CC=CC=C4)S(=O)(=O)[O-])C5=CC=CC=C5Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N9NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73384-78-8 | |
| Record name | Acid Yellow 127 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-[[4-chloro-6-(methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



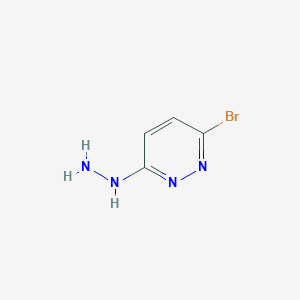
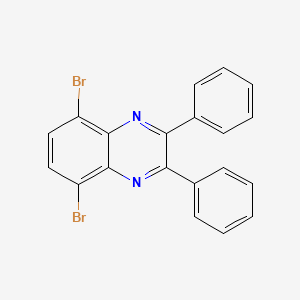
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)
